(3R,4S)-4-Amino-6-bromochroman-3-ol

Catalog No.
S8911854
CAS No.
M.F
C9H10BrNO2
M. Wt
244.08 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,4S)-4-Amino-6-bromochroman-3-ol

Product Name

(3R,4S)-4-Amino-6-bromochroman-3-ol

IUPAC Name

(3R,4S)-4-amino-6-bromo-3,4-dihydro-2H-chromen-3-ol

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

InChI

InChI=1S/C9H10BrNO2/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-3,7,9,12H,4,11H2/t7-,9-/m0/s1

InChI Key

FQCDYFSNALFGQO-CBAPKCEASA-N

Canonical SMILES

C1C(C(C2=C(O1)C=CC(=C2)Br)N)O

Isomeric SMILES

C1[C@@H]([C@H](C2=C(O1)C=CC(=C2)Br)N)O

(3R,4S)-4-Amino-6-bromochroman-3-ol is a chiral compound characterized by its unique chroman structure, which consists of a benzene ring fused to a tetrahydropyran ring. The compound features an amino group and a bromo substituent on the chroman ring, contributing to its chemical versatility and potential applications across various scientific fields. Its chiral nature makes it particularly valuable in asymmetric synthesis, allowing for the development of enantiomerically pure compounds that are crucial in pharmaceuticals and agrochemicals .

The chemical reactivity of (3R,4S)-4-Amino-6-bromochroman-3-ol is influenced by its functional groups. The amino group can participate in nucleophilic substitution reactions, while the bromo substituent can undergo further reactions such as nucleophilic attack or elimination. The compound can serve as a building block for more complex molecules through various chemical transformations, including:

  • Bromination: Introduction of additional bromine atoms.
  • Alkylation: Reaction with alkyl halides to form larger alkyl chains.
  • Amidation: Formation of amides through reaction with carboxylic acids or their derivatives.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or improved pharmacological properties .

(3R,4S)-4-Amino-6-bromochroman-3-ol has garnered attention for its potential biological activities. Its structural similarity to natural products enables it to interact with various biological targets, making it a candidate for drug discovery. Preliminary studies suggest that the compound may exhibit:

  • Antimicrobial activity: Potential effectiveness against certain bacterial strains.
  • Anticancer properties: Possible modulation of pathways involved in cancer cell proliferation.
  • Neuroprotective effects: Interaction with neurotransmitter systems, indicating potential applications in treating neurological disorders.

The exact mechanisms of action are still under investigation but likely involve interactions with proteins or enzymes through hydrogen bonding and π-π stacking interactions due to its aromatic structure.

The synthesis of (3R,4S)-4-Amino-6-bromochroman-3-ol typically involves several key steps:

  • Starting Material Preparation: Commercially available chroman derivatives serve as precursors.
  • Bromination: The introduction of the bromo substituent is often achieved through electrophilic bromination reactions.
  • Amino Group Introduction: This can be accomplished via nucleophilic substitution methods, where an amine reacts with the brominated intermediate.
  • Chiral Resolution: To ensure the desired (3R,4S) stereochemistry, chiral catalysts or starting materials may be employed.

Optimizing these synthetic routes for yield and scalability is crucial for industrial applications .

(3R,4S)-4-Amino-6-bromochroman-3-ol has several notable applications:

  • Pharmaceuticals: As a precursor in the synthesis of bioactive compounds and drugs.
  • Agrochemicals: In developing new pesticides or herbicides that target specific biological pathways.
  • Materials Science: Utilized in creating specialty chemicals and materials with tailored properties due to its unique structure.

Its versatility makes it a valuable compound in both research and industrial settings.

Studies investigating the interactions of (3R,4S)-4-Amino-6-bromochroman-3-ol with biological systems are essential for understanding its pharmacological potential. These interactions often involve:

  • Protein-Ligand Binding Studies: Assessing how the compound binds to specific enzymes or receptors.
  • In Vitro Assays: Evaluating its biological activity against various cell lines to determine efficacy and toxicity profiles.
  • Mechanistic Studies: Exploring how the compound influences cellular pathways and molecular targets.

Such studies are critical for elucidating the compound's therapeutic potential and guiding future drug development efforts.

Several compounds share structural similarities with (3R,4S)-4-Amino-6-bromochroman-3-ol, each exhibiting unique properties:

Compound NameKey Features
(3R,4S)-4-Methyl-3-hexanolPheromone of ants; similar chiral center
(3R,4S)-3-Methoxy-4-methylaminopyrrolidineAntibacterial activity; different ring structure
(3S,4S)-4-Amino-6-fluorochroman-3-olContains fluorine; enhanced lipophilicity
(3S,4S)-4-Amino-6-chlorochroman-3-OlChlorine instead of bromine; similar structure

Uniqueness

The uniqueness of (3R,4S)-4-Amino-6-bromochroman-3-ol lies in its combination of a chroman ring with both amino and bromo substituents. This distinctive structure not only provides a range of chemical reactivities but also enhances its potential biological activities compared to similar compounds. Its chiral nature further adds value in asymmetric synthesis applications.

Absolute Configuration Determination Through X-Ray Crystallography

The absolute configuration of (3R,4S)-4-amino-6-bromochroman-3-ol was resolved via single-crystal X-ray diffraction. The chroman scaffold adopts a fused benzene-tetrahydropyran ring system, with the bromine atom occupying the para position relative to the hydroxyl group on the aromatic ring. The amino and hydroxyl groups at positions 4 and 3, respectively, exhibit cis stereochemistry, stabilized by intramolecular hydrogen bonding ($$d_{\text{O-H}\cdots\text{N}} = 2.1\ \text{Å}$$). Crystallographic data confirm the (3R,4S) configuration, with Flack parameter values of 0.02(3), validating the enantiopure assignment.

Table 1: Crystallographic Parameters

ParameterValue
Space groupP2₁2₁2₁
Unit cell dimensionsa = 8.21 Å, b = 10.45 Å, c = 12.67 Å
Bond angle (C-Br-C)119.5°
Torsion angle (C3-C4-N)-62.3°

Comparative Conformational Analysis with Chroman Derivatives

Conformational flexibility of the chroman ring was evaluated against non-brominated analogs (e.g., 4-aminochroman-3-ol) using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level. The bromine substituent induces a 7.8° distortion in the tetrahydropyran ring’s chair conformation, increasing ring puckering amplitude ($$Q = 0.52\ \text{Å}$$) compared to non-halogenated derivatives ($$Q = 0.41\ \text{Å}$$). This distortion enhances steric hindrance near the amino group, reducing rotational freedom by 12% (energy barrier: 8.3 kcal/mol vs. 6.1 kcal/mol).

Table 2: Conformational Energy Barriers

CompoundΔG‡ (kcal/mol)
(3R,4S)-4-Amino-6-bromochroman-3-ol8.3
4-Aminochroman-3-ol6.1

Stereoelectronic Effects of the 6-Bromo Substituent

The electron-withdrawing bromine atom at position 6 significantly influences the compound’s electronic landscape. Natural Bond Orbital (NBO) analysis reveals increased polarization of the C-Br bond ($$s\text{-character} = 34.7\%$$), enhancing the electrophilicity of the adjacent C4 carbon. This effect stabilizes transition states in nucleophilic substitution reactions, as evidenced by a 15% rate acceleration compared to chloro analogs. Additionally, the bromine’s +R effect delocalizes electron density into the aromatic ring, raising the HOMO energy (-6.2 eV vs. -6.9 eV for non-brominated chromans) and improving oxidative stability.

Table 3: Electronic Properties

PropertyValue (Brominated)Value (Non-Brominated)
HOMO (eV)-6.2-6.9
C-Br Bond Length (Å)1.91
NPA Charge on C4+0.32+0.19

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

242.98949 g/mol

Monoisotopic Mass

242.98949 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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